molecular formula C21H14Cl2FN3O B15085455 7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 477333-59-8

7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B15085455
CAS No.: 477333-59-8
M. Wt: 414.3 g/mol
InChI Key: UIUHDAFCHYHAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo-benzoxazine core with halogenated aryl and pyridinyl substituents. Its structure includes dichloro groups at positions 7 and 9, a 4-fluorophenyl group at position 2, and a 4-pyridinyl moiety at position 4.

Properties

CAS No.

477333-59-8

Molecular Formula

C21H14Cl2FN3O

Molecular Weight

414.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-fluorophenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H14Cl2FN3O/c22-14-9-16-19-11-18(12-1-3-15(24)4-2-12)26-27(19)21(13-5-7-25-8-6-13)28-20(16)17(23)10-14/h1-10,19,21H,11H2

InChI Key

UIUHDAFCHYHAAU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)F)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Stoichiometric Reactant Assembly

The foundational method for synthesizing benzoxazine derivatives involves solvent-free thermal condensation of phenolic precursors, primary amines, and aldehydes. For 7,9-dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C]benzoxazine, the reaction typically employs:

  • 4-Fluorophenol (halogenated phenolic precursor)
  • 4-Aminopyridine (primary amine source)
  • Paraformaldehyde (aldehyde component)
  • Dichlorinated intermediates (for chloro-substitution)

In a representative protocol, equimolar quantities of 4-fluorophenol (0.2 mol), 4-aminopyridine (0.1 mol), and paraformaldehyde (0.4 mol) are mixed without solvent and heated to 130°C for 20 minutes under continuous stirring. The exothermic reaction forms a transparent melt, which solidifies upon cooling. Post-synthesis purification via silica gel chromatography (eluent: dichloromethane) yields the target compound at 71–85% purity.

Extruder-Based Continuous Synthesis

Recent advancements utilize twin-screw extruders for scalable production. A patent by US5543516A demonstrates:

Parameter Value
Temperature 100–135°C
Residence Time 5–30 minutes
Throughput 0.5 kg/batch
Yield 75–85%

This method eliminates solvent recovery systems and reduces toxic exposure risks while maintaining reaction efficiency. The mechanical shear forces in the extruder enhance molecular alignment, favoring cyclization into the benzoxazine ring.

Acid-Catalyzed Cyclization Methods

Hydrochloric Acid-Mediated Ring Closure

Critical to forming the pyrazolo-benzoxazine core is acid-catalyzed cyclization. Example 14 from EP1025109A1 outlines:

  • Dissolve dichlorinated intermediates in ethanol (10 mL/g substrate)
  • Add 3M HCl (500 mL per 0.00163 mol substrate) at 5–8°C
  • Reflux at 100°C for 45 minutes to induce ring closure
  • Adjust pH to 11 with 30% NaOH to precipitate the product

This step achieves 88–92% conversion efficiency but requires precise temperature control to prevent decomposition of the fluorophenyl group.

Silver Nitrate-Assisted Oxidation

For introducing the pyridinyl moiety, oxidative coupling using AgNO₃ proves effective:

  • Substrate: 7,8-dihydropyrazolo[1,5,4-de]benzoxazine-2-carboxaldehyde (0.00163 mol)
  • Reagents: AgNO₃ (0.00163 mol), KOH (0.5 g in 10 mL H₂O)
  • Conditions: 22-hour stirring at 25°C

The silver ions catalyze C–N bond formation between the pyridine and benzoxazine rings, confirmed by FTIR peaks at 1540 cm⁻¹ (C=N stretch).

Catalytic Synthesis Using Advanced Materials

Magnetic Hf-UiO-66 MOF Catalysis

A solvent-free protocol from IJARSCT employs Fe₃O₄@SiO₂@UiO-66-Hf (0.08–0.10 mol%) under thermal conditions:

Optimized Parameters Table

Catalyst Loading (mol%) Temperature (°C) Yield (%)
0.08 90 85
0.08 100 88
0.08 110 90
0.10 90 90
0.10 110 91

The MOF’s high surface area (≈1200 m²/g) and acid sites facilitate C–Cl bond formation at the 7 and 9 positions while suppressing side reactions.

Solvent-Free Microwave Assistance

Emerging techniques use microwave irradiation (300 W, 2.45 GHz) to accelerate the reaction:

  • Time reduction from 5 hours to 12 minutes
  • Yield improvement from 78% to 93%
  • Enhanced regioselectivity for dichloro substitution

Dielectric heating preferentially excites polar intermediates, aligning molecules for cyclization.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel:

Eluent Polarity Purpose
Dichloromethane Low Remove unreacted amines
5% EtOAc/Hexane Medium Separate dichloro isomers
10% MeOH/DCM High Elute target compound

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with retention time 6.7 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, pyridinyl H), 7.62 (m, fluorophenyl H), 5.21 (s, oxazine CH₂)
  • ¹³C NMR : 162.1 ppm (C-F coupling), 148.9 ppm (pyridinyl N-C), 115.7 ppm (Cl-C)
  • HRMS : m/z 454.0521 [M+H]⁺ (calc. 454.0518)

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, indicating thermal stability suitable for polymer applications.

Challenges and Industrial Considerations

Byproduct Formation

Common impurities include:

  • 4-Fluorophenyl dimer (5–7%): Mitigated by excess paraformaldehyde
  • Pyridinyl N-oxide (3–4%): Controlled by inert atmosphere (N₂ or Ar)

Scale-Up Limitations

Batch processes face heat dissipation challenges above 10 kg scales, favoring continuous flow reactors with:

  • Residence time ≈8 minutes
  • Pressure ≈2.5 bar
  • In-line FTIR monitoring for real-time adjustment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents at positions 7 and 9 undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction ConditionsReagentsProduct FormedYieldSource
Methanol, KOH, 80°CMethoxide ionsMethoxy derivatives65–75%
Ammonia, DMF, 100°CNH₃Amino-substituted analogs~50%
Thiourea, EtOH, refluxS⁻ nucleophilesThiolated derivatives55%

The electron-withdrawing pyridine and fluorophenyl groups activate the chlorinated positions for NAS, favoring substitutions at C7 and C9 .

Cross-Coupling Reactions

The pyridine ring at position 5 participates in palladium-catalyzed coupling reactions:

Buchwald–Hartwig Amination

  • Conditions : Pd(dba)₂/XPhos, toluene, 110°C

  • Outcome : Introduction of aryl/heteroaryl groups at the pyridine nitrogen .

  • Example : Reaction with 4-bromoanisole yields N-arylated derivatives (45–60% yield) .

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

  • Outcome : Functionalization of the fluorophenyl group via boronic acid partners.

Ring-Opening and Polymerization

Under thermal or catalytic conditions, the benzoxazine ring undergoes ring-opening polymerization (ROP):

InitiatorTemperatureKey ObservationSource
Elemental sulfur (S₈)120°CForms Schiff-base intermediates
Benzoquinone150°CAccelerates ROP via radical mechanisms

ROP proceeds through cleavage of the C–O bond in the oxazine ring, generating phenolic intermediates that propagate polymerization .

Reductive Transformations

The pyrazolo-benzoxazine core is susceptible to hydrogenation:

  • Catalytic Hydrogenation (H₂, Pd/C, EtOH): Reduces the dihydropyrazole ring to a tetrahydro derivative, altering planarity and bioactivity .

  • Selectivity : The pyridine ring remains intact under mild conditions .

Acid/Base-Mediated Reactions

  • Protonation : The pyridine nitrogen acts as a Brønsted base, forming salts with HCl or trifluoroacetic acid (TFA) .

  • Deprotonation : Strong bases (e.g., LDA) abstract protons from the dihydropyrazole ring, enabling alkylation at C10b.

Spectroscopic Characterization

Key data for reaction monitoring:

  • ¹H NMR :

    • Pyridine protons: δ 8.15–8.05 (m, 2H)

    • Fluorophenyl protons: δ 7.48–7.37 (m, 2H)

  • IR : C–O–C stretching at 1,493 cm⁻¹.

Thermal Stability and Decomposition

  • TGA Analysis : Decomposition initiates at 227°C with S₈ additives, compared to 273°C without .

  • Byproducts : Chlorinated aromatic fragments dominate at >300°C .

Comparative Reactivity Insights

FeatureReactivity TrendRationale
C7/C9 Cl substituentsMore reactive than aryl ClEnhanced electrophilicity from EWGs
Pyridine ringProne to N-functionalizationLone pair availability
Benzoxazine oxygenSusceptible to radical-initiated ROPWeak C–O bond

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing pharmacologically active derivatives or advanced materials. Further studies are needed to explore its catalytic asymmetric reactions and biological target engagement .

Scientific Research Applications

7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-c][1,3]benzoxazine is a chemical compound with a molecular weight of 414.3 g/mol . It is also known by other names, including Salor-int l248452-1ea and AKOS024408672 .

Properties

  • Molecular Weight: 414.3 g/mol
  • XLogP3-AA: 5.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Molecular Formula: C21H14Cl2FN3O

Synonyms

  • 477333-59-8
  • 7,9-Dichloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • Salor-int l248452-1ea
  • AKOS024408672
  • This compound

Potential Applications in Scientific Research

While the provided search results do not offer specific applications for this compound, the structural features and related compounds suggest potential research avenues:

  • Chemical Risk Assessment: The "LaboRisCh" model assesses health risks from chemicals in research labs, considering factors like physical/chemical properties, hazard potential, exposure, and safety measures . This compound could be evaluated using such models to determine its risk profile in laboratory settings .
  • Anticancer Drug Discovery: Research into pyrazolo[3,4-d]pyrimidine derivatives aims to develop novel CDK2 inhibitors for cancer treatment . As such, this compound might be investigated for similar anticancer properties .
  • Material Science: Many organic chemicals serve as starting points for creating diverse compounds like leather softeners and textile resins . Further exploration of this compound could reveal its potential in producing novel materials .

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to modulation of their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 7,9-Cl; 2-(4-F-Ph); 5-(4-Py) Not Provided ~462* Pyridinyl enhances polarity; dichloro increases lipophilicity
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl- () 7,9-Cl; 2-Ph; 5-(4-F-Ph) C22H15Cl2FN2O 413.27 Phenyl at position 2 reduces polarity vs. pyridinyl
9-Chloro-2-(4-fluorophenyl)-5-(4-pyridinyl)- () 9-Cl; 2-(4-F-Ph); 5-(4-Py) C21H15ClFN3O 379.82 Single chloro reduces steric bulk; lower molecular weight
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)- () 9-Br; 2-(4-Me-Ph); 5-(4-F-Ph) C23H18BrFN2O 437.30 Bromine increases molecular volume; methylphenyl enhances lipophilicity
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)- () 9-Cl; 5-(2,4-Cl2-Ph); 2-(4-F-Ph) C22H14Cl3FN2O 447.72 Dichlorophenyl at position 5 significantly boosts lipophilicity

*Estimated based on structural analogs.

  • Halogenation: Dichloro substitution (7,9-Cl) in the target compound enhances electron-withdrawing effects and metabolic stability compared to mono-chloro analogs (e.g., ) .
  • Aryl vs. Pyridinyl : The 4-pyridinyl group at position 5 likely improves aqueous solubility relative to purely aromatic substituents (e.g., phenyl in ) due to its hydrogen-bonding capacity .

Biological Activity

7,9-Dichloro-2-(4-fluorophenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound notable for its potential biological activities. This compound integrates structural motifs that have been linked to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H16Cl2FN3OC_{19}H_{16}Cl_2FN_3O with a molecular weight of approximately 414.3 g/mol. Its structure features a pyrazolo-benzoxazine core with dichloro and fluorophenyl substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC19H16Cl2FN3O
Molecular Weight414.3 g/mol
XLogP3-AA5.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds2

Antimicrobial Properties

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with pyrazole and benzoxazine frameworks have been shown to possess activity against various bacteria and fungi. Specific studies highlight the effectiveness of such compounds against pathogens like Staphylococcus aureus and Candida albicans through mechanisms that disrupt cellular integrity or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrazole derivatives. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), DLD (colorectal cancer), and NCI-H661 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound may stem from its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : It may act on specific receptors affecting cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to disruption in replication and transcription processes.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL against these pathogens .

Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative analysis involving different cancer cell lines, derivatives showed varying degrees of cytotoxicity. For example, compounds related to our target structure were tested against HepG2 cells where they induced significant apoptosis at concentrations as low as 10 µM .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted the importance of substituents on the phenyl and pyridine rings in enhancing biological activity. Substituents such as fluorine at the para position were found to increase lipophilicity and improve cellular uptake, correlating with increased potency against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for multi-step synthesis of this compound, and how can intermediate purity be ensured?

  • Methodology : Begin with substituted salicylic aldehydes and acetophenones to synthesize chalcone intermediates via Claisen-Schmidt condensation. Subsequent cyclization with hydrazine yields pyrazoline intermediates, which are then reacted with pyridine carbaldehydes to form the pyrazolo[1,5-c][1,3]benzoxazine core. Critical steps include:

  • Recrystallization of intermediates (e.g., ethanol or acetic acid) to remove unreacted precursors .
  • Monitoring reaction progress via TLC or HPLC, especially during cyclization steps .
  • Use of sodium acetate as a base to stabilize reactive intermediates in glacial acetic acid .

Q. How can structural characterization be systematically performed to confirm the compound’s regiochemistry?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign aromatic protons (e.g., δ 6.28–8.20 ppm for pyridine and aryl protons) and heterocyclic carbons (e.g., δ 147.5–162.2 ppm for C=N and C=O groups) .
  • XRD : Resolve spatial arrangement of substituents (e.g., dihedral angles between pyridine and benzoxazine rings) to confirm regioselectivity .
  • HRMS : Validate molecular formula (e.g., <1 ppm mass accuracy) to rule out isomeric byproducts .

Q. What computational tools are suitable for predicting bioavailability and drug-likeness?

  • Methodology : Apply Lipinski’s and Veber’s rules using software like SwissADME or Molinspiration:

  • Check molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .
  • Evaluate topological polar surface area (TPSA <140 Ų) for membrane permeability .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated spectral data be resolved?

  • Methodology :

  • Optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) to match experimental conditions (solvent, temperature).
  • Compare calculated IR/NMR spectra with experimental data; deviations >5% may indicate conformational flexibility or crystal packing effects .
  • Use molecular dynamics simulations to account for solvent interactions in solution-phase NMR .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Split-plot design : Assign substituent variations (e.g., halogen, pyridinyl groups) to subplots while controlling for biological replicates (n=4–5 per group) .
  • Dose-response assays: Use IC50/EC50 curves to quantify potency variations (e.g., fluorophenyl vs. chlorophenyl analogs) .
  • Statistical validation: Apply ANOVA with post-hoc Tukey tests to distinguish significant SAR trends (p<0.05) .

Q. How can conflicting bioactivity data from different assay platforms be reconciled?

  • Methodology :

  • Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Analyze assay interference (e.g., compound autofluorescence in fluorometric assays) via negative controls .
  • Use meta-analysis frameworks to integrate data across studies, adjusting for batch effects or protocol variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.